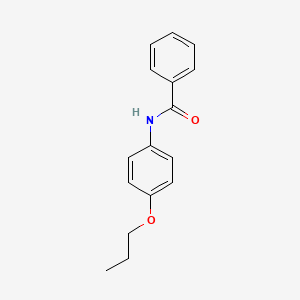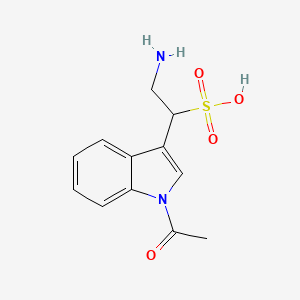![molecular formula C15H13NO4 B3820088 [4-(benzoylamino)phenoxy]acetic acid](/img/structure/B3820088.png)
[4-(benzoylamino)phenoxy]acetic acid
Descripción general
Descripción
[4-(Benzoylamino)phenoxy]acetic acid: is an organic compound with the molecular formula C15H13NO4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a benzoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(benzoylamino)phenoxy]acetic acid typically involves the reaction of 4-aminophenol with benzoyl chloride to form 4-(benzoylamino)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Benzoylamino)phenoxy]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxyacetic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(benzoylamino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [4-(benzoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of specific enzymes, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Phenoxyacetic acid: The parent compound, lacking the benzoylamino group.
4-Aminophenoxyacetic acid: Similar structure but with an amino group instead of the benzoylamino group.
Benzoylphenoxyacetic acid: Contains a benzoyl group directly attached to the phenoxyacetic acid.
Uniqueness: [4-(Benzoylamino)phenoxy]acetic acid is unique due to the presence of both the benzoylamino and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Propiedades
IUPAC Name |
2-(4-benzamidophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-20-13-8-6-12(7-9-13)16-15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCQPDFGZBYNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dipentyl-4-(1-piperidinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820005.png)
![N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3820006.png)
![N-allyl-N'-(4-fluorophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3820008.png)
![N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820016.png)
![N-cyclohexyl-4-(4-morpholinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820024.png)
![2-methyl-2,3,4,5,6,11-hexahydro-1H-azocino[3,4-b]indol-1-one](/img/structure/B3820030.png)
![1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol](/img/structure/B3820049.png)
![N-(4-methyl-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}phenyl)benzamide](/img/structure/B3820054.png)
![7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B3820060.png)
![4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B3820069.png)

![2-[4-[(4-nitrobenzoyl)amino]phenoxy]acetic acid](/img/structure/B3820081.png)

![2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B3820097.png)
